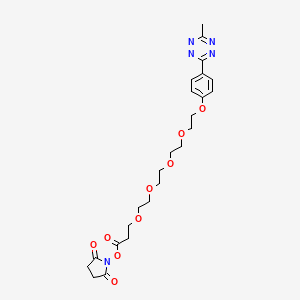

Methyltetrazine-PEG5-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

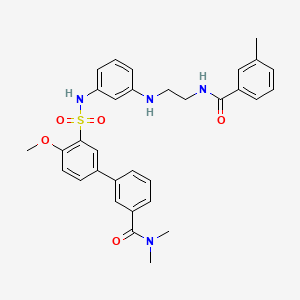

Methyltetrazine-PEG5-NHS ester is a PEG derivative containing a tetrazine group and an NHS ester. THe hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond.

Applications De Recherche Scientifique

Bioconjugate Chemistry

Methyltetrazine-PEG5-NHS ester is an amine-reactive labeling reagent with enhanced water solubility provided by a PEG5 spacer . It is generally used in click chemistry applications in bioconjugate chemistry . The NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds .

Protein Labeling

The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Crosslinking Experiments

Methyltetrazine-PEG5-NHS ester can modify amine-containing molecules with a tetrazine moiety for use in advanced crosslinking experiments . This allows researchers to study the interactions between different biomolecules.

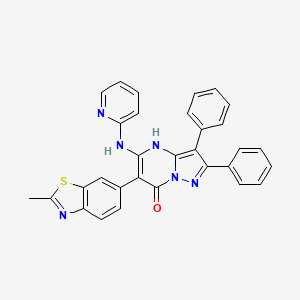

Click Chemistry

This compound is biocompatible and the click reaction occurs efficiently under mild buffer conditions . It requires no accessory reagents such as a copper catalyst or reducing agents . This makes it a valuable tool in click chemistry, a powerful method for bioconjugation and material science.

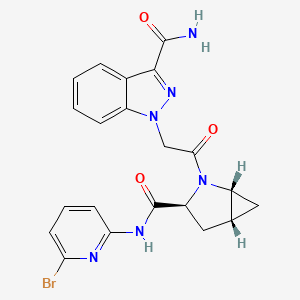

Synthesis of PROTACs

Methyltetrazine-PEG5-NHS ester, a PEG-linked PROTAC linker, enables the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Stability Studies

The tetrazine functional group remains stable in aqueous buffered media . This makes Methyltetrazine-PEG5-NHS ester suitable for long-term studies or experiments that require stable conditions.

Mécanisme D'action

Target of Action

Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets through a process known as “click chemistry”. The NHS ester group in the compound reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This reaction enables the compound to bind to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by Methyltetrazine-PEG5-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, the compound can influence various cellular processes that depend on these proteins.

Pharmacokinetics

This property is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . These characteristics can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of Methyltetrazine-PEG5-NHS ester can be influenced by environmental factors such as pH. The NHS ester group in the compound reacts with primary amines at neutral or slightly basic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of its environment. Additionally, the compound’s water solubility, conferred by its PEG spacer arm, can influence its dispersion and delivery within biological systems .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUSQWZOPGVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

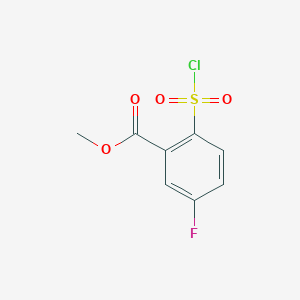

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG5-NHS ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)